Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate (ETAC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperazine class of compounds, which are known for their wide range of biological activities. ETAC has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, closely related to the chemical , have been used in microwave-assisted synthesis to create compounds with antimicrobial, antilipase, and antiurease activities. These compounds, which include 1,3-oxazol(idin)e and 1,3-thiazole nuclei, showed moderate antimicrobial activity against specific microorganisms, with some exhibiting significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are similar in structure to the chemical of interest, were synthesized for potential use in inhibiting Mycobacterium tuberculosis GyrB ATPase. Among the synthesized compounds, one demonstrated promising activity against Mycobacterium tuberculosis and Mycobacterium smegmatis (Jeankumar et al., 2013).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
Research involving the synthesis of compounds structurally related to Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been conducted. These compounds were synthesized through interactions with different arylidinemalononitrile derivatives, leading to a variety of thiazolopyridine derivatives with potential biological significance (Mohamed, 2014; Mohamed, 2021).
Antimicrobial and Optical Properties of Piperidine Substituted Benzothiazole Derivatives
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to derivatives with noteworthy antibacterial and antifungal activities. The optical properties of these compounds were also studied, indicating potential applications in photoluminescence (Shafi, Rajesh, & Senthilkumar, 2021).
Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate
The synthesis of novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, through a cyclization process, has been documented. These synthesized compounds were confirmed through IR, 1H NMR, and MS spectra, hinting at potential biological applications (Li-jua, 2015).
properties
IUPAC Name |
ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-16(22)14-15(18)19-17(24-14)21-10-8-20(9-11-21)12-13-6-4-3-5-7-13/h3-7H,2,8-12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFPZBUQJVMLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130011 | |
Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
CAS RN |
1427461-12-8 | |
Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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